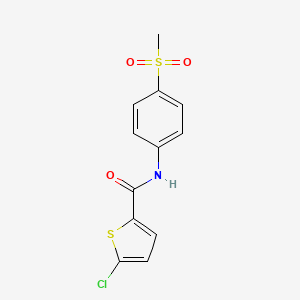

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Sulfonylation: The phenyl ring is sulfonylated using reagents like methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated thiophene with an amine, such as 4-aminophenyl, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The chlorine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of the compound 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide:

This compound is a synthetic compound with potential applications in medicinal chemistry. It contains a thiophene ring, an oxadiazole ring, and a methylsulfonyl phenyl group. Studies have focused on its biological activities, particularly as an antithrombotic agent.

Mechanism of Action

- Target: It primarily targets the coagulation enzyme Factor Xa (FXa).

- Mode: It acts as a direct inhibitor of FXa.

- Biochemical Pathways: By inhibiting FXa, it disrupts the coagulation cascade, which reduces thrombin formation and ultimately decreases fibrin clot formation.

- Pharmacokinetics: The compound appears to be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted.

- Result: The molecular and cellular effects of the compound’s action result in a decrease in blood clot formation.

Biochemical Analysis

- Biochemical Properties: The compound interacts with and inhibits the activity of the coagulation enzyme Factor Xa (FXa).

- Cellular Effects: Its antithrombotic activity prevents blood clot formation, influencing cell signaling pathways, gene expression, and cellular metabolism associated with coagulation.

- Molecular Mechanism: The compound directly inhibits FXa, and the X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and requirements for high affinity.

- Dosage Effects in Animal Models: Preliminary studies suggest that it has excellent in vivo antithrombotic activity.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-N-phenylthiophene-2-carboxamide: Lacks the methylsulfonyl group, which may affect its biological activity and solubility.

N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide: Lacks the chlorine atom, which may influence its reactivity and binding affinity to targets.

5-chloro-N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and biological activity.

Uniqueness

5-chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the methylsulfonyl group, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound in various research applications.

Biologische Aktivität

5-Chloro-N-(4-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H20ClN3O4S

- Molecular Weight : 409.89 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring, a carboxamide group, a chlorinated position, and a methylsulfonyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds with amino acid residues in their active sites. This interaction is facilitated by the sulfamoyl group and the thiophene ring, which can engage in π-π interactions with aromatic residues.

- Binding Affinity : Studies indicate that the binding affinity of this compound can be enhanced by the presence of the methylsulfonyl group, which increases solubility and reactivity towards biological targets.

Anticancer Properties

Research has shown that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, such as A549 and HT-29. The IC50 values for these compounds ranged from 0.18 to 1.32 μM, indicating potent activity against specific tumor types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary screening against several bacterial strains has shown promising results, suggesting that it may serve as a lead compound for developing new antibiotics .

Other Therapeutic Applications

The unique structure of this compound allows it to be explored for various other therapeutic applications:

- Anti-inflammatory Agents : Its potential as an anti-inflammatory agent is under investigation, given the known effects of thiophene derivatives in modulating inflammatory pathways.

- Anticoagulant Activity : Some derivatives have been reported to act as inhibitors of blood coagulation factors, suggesting possible applications in treating thromboembolic disorders .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-19(16,17)9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)18-10/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBZHFUYJOEPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.